An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-fluoro-3-methylbenzoyl chloride
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-fluoro-3-methylbenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
6-Chloro-2-fluoro-3-methylbenzoyl chloride, a halogenated aromatic acyl chloride, represents a key building block in modern synthetic chemistry. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzoyl chloride core, imparts a distinct reactivity profile that is of significant interest to researchers in medicinal chemistry and materials science. The presence of these functional groups allows for precise manipulation and the introduction of this moiety into a wide array of molecular scaffolds, making it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.
This technical guide provides a comprehensive overview of the physicochemical properties of 6-Chloro-2-fluoro-3-methylbenzoyl chloride. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge required for its safe handling, effective utilization in synthetic protocols, and thorough characterization. The information presented herein is a synthesis of available data and expert analysis, intended to facilitate innovation and ensure best practices in the laboratory.
Molecular Structure and Identification
The foundational step in understanding the properties of any chemical entity is a thorough characterization of its molecular structure.
Molecular Structure:
Caption: 2D structure of 6-Chloro-2-fluoro-3-methylbenzoyl chloride.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 6-Chloro-2-fluoro-3-methylbenzoyl chloride |
| CAS Number | 261762-81-6[1] |
| Molecular Formula | C₈H₅Cl₂FO[2][3] |
| Molecular Weight | 207.03 g/mol [2][3] |
| Canonical SMILES | CC1=C(C=CC(=C1F)Cl)C(=O)Cl |
| InChI Key | XJFKTIHKOKWAEF-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of 6-Chloro-2-fluoro-3-methylbenzoyl chloride are critical for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Appearance | Colorless to light yellow | [1] |
| Odor | Acrid | [1] |
| Melting Point | No data available | [1] |
| Boiling Point | 247.1 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.396 g/cm³ (Predicted) | [3] |
| Flash Point | 103.2 °C (Predicted) | [3] |
| Refractive Index | 1.5265 (Predicted) | [3] |
| Solubility | Reacts with water. Soluble in anhydrous organic solvents such as dichloromethane, tetrahydrofuran, and toluene. |
Expert Insights: The predicted high boiling point is consistent with a substituted aromatic compound of this molecular weight. The acrid odor is characteristic of acyl chlorides and is a result of their reaction with moisture in the air to produce hydrochloric acid. Due to its reactivity with water, all handling and reactions should be conducted under anhydrous conditions.
Spectral Data and Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic region will display complex splitting patterns due to coupling between the two aromatic protons and coupling to the fluorine atom.
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Aromatic Protons (2H): Expected in the range of 7.0-8.0 ppm. The electron-withdrawing effects of the chlorine, fluorine, and acyl chloride groups will shift these protons downfield.
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Methyl Protons (3H): A singlet is expected around 2.3-2.5 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide valuable information about the carbon framework.
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Carbonyl Carbon (C=O): A signal is expected in the range of 165-175 ppm.
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Aromatic Carbons (6C): Multiple signals are anticipated between 120-145 ppm. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
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Methyl Carbon (CH₃): A signal is expected around 15-25 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.
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C=O Stretch (Acyl Chloride): A strong, sharp absorption band is expected in the region of 1770-1810 cm⁻¹. This is a characteristic peak for acyl chlorides and is typically at a higher wavenumber than the carbonyl stretch of a corresponding carboxylic acid or ester.[4]
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C-Cl Stretch: Absorptions in the fingerprint region (below 800 cm⁻¹) can be attributed to the carbon-chlorine bonds.
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C-F Stretch: A strong absorption is expected in the range of 1000-1400 cm⁻¹.
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Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms.
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Molecular Ion (M⁺): The mass spectrum will exhibit a molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), there will be peaks at m/z corresponding to the different isotopic combinations. The relative intensities of these peaks will be indicative of the number of chlorine atoms.
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Fragmentation Pattern: Common fragmentation pathways for benzoyl chlorides include the loss of the chlorine radical from the acyl group to form a stable acylium ion. Further fragmentation of the aromatic ring can also occur. The presence of the halogen substituents will influence the fragmentation pattern.
Synthesis
6-Chloro-2-fluoro-3-methylbenzoyl chloride is typically synthesized from its corresponding carboxylic acid, 6-chloro-2-fluoro-3-methylbenzoic acid. The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis.
Synthetic Workflow:
Caption: General workflow for the synthesis of 6-Chloro-2-fluoro-3-methylbenzoyl chloride.
Experimental Protocol: Synthesis via Chlorination
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap (to neutralize evolved HCl and SO₂), and a dropping funnel, place 6-chloro-2-fluoro-3-methylbenzoic acid (1.0 eq).
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Solvent Addition: Add an anhydrous solvent such as dichloromethane (DCM) or toluene.
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Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq) or oxalyl chloride dropwise to the stirred solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added when using oxalyl chloride.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux and monitor the progress by TLC or the cessation of gas evolution.
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Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess chlorinating agent and solvent under reduced pressure.
-
Purification: The crude product can be purified by distillation under high vacuum to yield pure 6-Chloro-2-fluoro-3-methylbenzoyl chloride.
Expert Insights: The choice of chlorinating agent can influence the reaction conditions and byproducts. Thionyl chloride is often preferred for its gaseous byproducts (SO₂ and HCl), which are easily removed. Oxalyl chloride is also highly effective and can be used at lower temperatures. It is imperative that all glassware is scrupulously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the product.
Reactivity Profile
The reactivity of 6-Chloro-2-fluoro-3-methylbenzoyl chloride is dominated by the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of the acyl chloride and the halogen substituents on the aromatic ring. This makes it a highly reactive intermediate for nucleophilic acyl substitution reactions.
Hydrolysis
6-Chloro-2-fluoro-3-methylbenzoyl chloride reacts readily, often vigorously, with water to form 6-chloro-2-fluoro-3-methylbenzoic acid and hydrochloric acid.[1] This reaction underscores the need for anhydrous handling conditions.
Esterification
Reaction with alcohols in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct affords the corresponding esters. This is a highly efficient method for ester synthesis.
Amidation
This compound reacts with primary and secondary amines to form amides. Similar to esterification, a base is required to neutralize the generated HCl. This reaction is fundamental in the synthesis of many biologically active molecules.
Reaction Scheme:
Caption: Key reactions of 6-Chloro-2-fluoro-3-methylbenzoyl chloride.
Safety, Handling, and Storage
6-Chloro-2-fluoro-3-methylbenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[1]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.[1] Storage under an inert atmosphere is recommended to prevent degradation.
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Spills: In the event of a spill, absorb with an inert material (e.g., vermiculite or sand) and dispose of as hazardous waste. Do not use water to clean up spills.
Conclusion
6-Chloro-2-fluoro-3-methylbenzoyl chloride is a versatile and highly reactive chemical intermediate with significant potential in the development of new pharmaceuticals and functional materials. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is paramount for its effective and safe utilization in a research and development setting. This guide provides a foundational framework for scientists and professionals working with this compound, enabling them to harness its synthetic potential while adhering to the highest standards of laboratory safety.
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